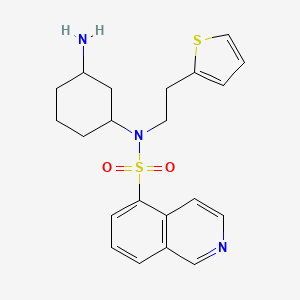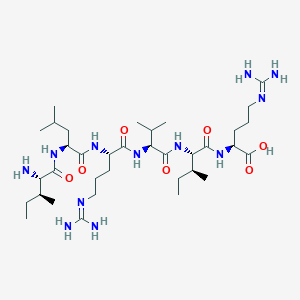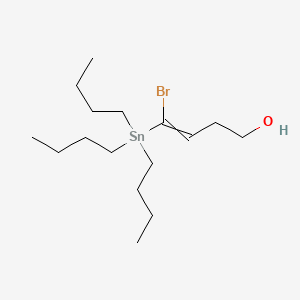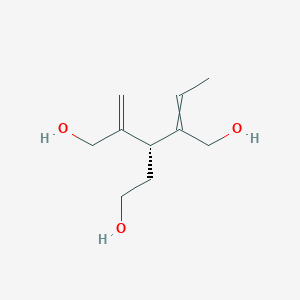![molecular formula C19H20BrNOSi B12592224 Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- CAS No. 646029-36-9](/img/structure/B12592224.png)
Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzamid, N-[(2-Bromphenyl)methyl]-N-[(Trimethylsilyl)ethinyl]-, beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Benzamid-Kerns: Der Benzamid-Kern kann durch Reaktion von Benzoesäure mit Ammoniak oder einem Amin unter dehydrierenden Bedingungen synthetisiert werden.
Einführung der 2-Bromphenylgruppe: Dieser Schritt beinhaltet die Bromierung des Benzamid-Kerns mit Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS).
Anbindung der Trimethylsilylethinylgruppe:
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Synthese-Systemen und strengen Qualitätskontrollmaßnahmen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Benzamid, N-[(2-Bromphenyl)methyl]-N-[(Trimethylsilyl)ethinyl]-, unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Das Bromatom in der 2-Bromphenylgruppe kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriummethoxid in Methanol für nukleophile Substitution.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung verschiedener substituierter Benzamide.
Wissenschaftliche Forschungsanwendungen
Benzamid, N-[(2-Bromphenyl)methyl]-N-[(Trimethylsilyl)ethinyl]-, hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Verwendung als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder als Sonde in biochemischen Assays.
Medizin: Erforscht auf sein potenzielles therapeutisches Potenzial, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Verwendung bei der Entwicklung fortschrittlicher Materialien und als Vorläufer bei der Synthese von Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von Benzamid, N-[(2-Bromphenyl)methyl]-N-[(Trimethylsilyl)ethinyl]-, beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet und so die Funktion des Enzyms moduliert. Die Trimethylsilylethinylgruppe kann die Lipophilie der Verbindung verstärken und so ihre Interaktion mit hydrophoben Taschen in Proteinen erleichtern.
Wirkmechanismus
The mechanism of action of Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Benzamid, 2-brom-N-methyl-
- Benzamid, N-(4-Bromphenyl)-2-methyl-
- Benzamid, o-brom-
Einzigartigkeit
Benzamid, N-[(2-Bromphenyl)methyl]-N-[(Trimethylsilyl)ethinyl]-, ist durch das Vorhandensein sowohl der 2-Bromphenyl- als auch der Trimethylsilylethinylgruppe einzigartig. Diese Substituenten verleihen der Verbindung unterschiedliche chemische Eigenschaften, wie z. B. erhöhte Reaktivität und verbesserte Lipophilie, die bei ähnlichen Verbindungen nicht beobachtet werden.
Eigenschaften
CAS-Nummer |
646029-36-9 |
|---|---|
Molekularformel |
C19H20BrNOSi |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
N-[(2-bromophenyl)methyl]-N-(2-trimethylsilylethynyl)benzamide |
InChI |
InChI=1S/C19H20BrNOSi/c1-23(2,3)14-13-21(15-17-11-7-8-12-18(17)20)19(22)16-9-5-4-6-10-16/h4-12H,15H2,1-3H3 |
InChI-Schlüssel |
VDIGIWZNVVKTPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CN(CC1=CC=CC=C1Br)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)



propanedinitrile](/img/structure/B12592176.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)

![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)

![5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate](/img/structure/B12592192.png)
![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)



